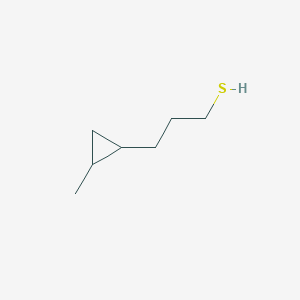

3-(2-Methylcyclopropyl)propane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Methylcyclopropyl)propane-1-thiol” is a thiol compound with the chemical formula C7H14S . It has a molecular weight of 130.25 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14S/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications

Novel Synthesis Methods and Applications in Polymer Chemistry

Functional polysiloxanes represent an area where 3-(2-Methylcyclopropyl)propane-1-thiol shows potential application. A novel synthesis method involving functional dialkoxysilanes and polysiloxanes showcases the efficiency of using this compound in polymer chemistry. These polysiloxanes exhibit fluorescence properties and are used for hydrophilic modifications, indicating potential biomedical applications (Cao et al., 2017).

Chemical Synthesis and Thiol Addition Reactions

The chemical synthesis realm benefits from the addition of thiols to specific compounds, showcasing the chemical reactivity and utility of thiol-containing molecules. For instance, the addition of propyl and phenyl mercaptans to certain methyl esters produces thio-substituted cyclopropanecarboxylic acids, demonstrating a selective chemical transformation process (Shapiro et al., 1991).

Sensor Array Design for Metal and Thiol Discrimination

The design of sensor arrays using squaraine dye for the differentiation of metal ions and thiols highlights another application area. This innovative approach allows for pattern-based discrimination of metals and thiols, underlining the versatility of thiol-based compounds in sensor technology (Hewage & Anslyn, 2009).

Thiocarbonylation Catalysis

The field of catalysis also benefits from the application of thiols, as demonstrated by the thiocarbonylation of conjugated enynes. This process, catalyzed by palladium complexes, highlights the role of thiols in facilitating efficient and atom-economical chemical transformations, leading to the production of phenylthiocarbonyl dienes (Xiao et al., 1999).

Synthesis and Application in Organic Chemistry

The synthesis of organophosphorus compounds, including thioketones, from various ketones using thiols exemplifies the utility of thiol-based reactions in organic synthesis. This process demonstrates the broad applicability of thiol chemistry in creating valuable organic compounds (Pedersen et al., 2010).

Safety and Hazards

Future Directions

Thiol-based compounds like “3-(2-Methylcyclopropyl)propane-1-thiol” are gaining popularity in organic chemistry and materials science research . They are being used to achieve synthetic goals ranging from small molecules to crosslinked macromolecular networks. This suggests that there could be potential future research directions involving this compound in these fields .

Properties

IUPAC Name |

3-(2-methylcyclopropyl)propane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFKQDHOODTRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)

![ethyl (3E)-4-chloro-3-[(2-cyanoacetyl)hydrazinylidene]butanoate](/img/structure/B2817853.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide](/img/structure/B2817863.png)

![2-{[2-(8-ethoxy-2-imino-2H-chromen-3-yl)quinazolin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817865.png)

![7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2817867.png)